molecular formula C8H11NO4S B094872 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol CAS No. 17601-96-6

2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol

Cat. No. B094872
CAS RN: 17601-96-6
M. Wt: 217.24 g/mol
InChI Key: SNUWQQFUPOZCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol, also known as AHSP, is a chemical compound that has been widely used in scientific research. AHSP is a derivative of 4-aminophenol and is commonly used as a reagent in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol is not well understood. However, it is believed that 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol acts as a nucleophile and can react with electrophilic species. 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol can also form hydrogen bonds with other molecules, which can affect the reactivity of the molecule.

Biochemical And Physiological Effects

2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antioxidant properties. 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol in lab experiments is that it is relatively easy to synthesize. 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol is also stable and can be stored for long periods of time. However, one limitation of using 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol is that its mechanism of action is not well understood. In addition, 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol may not be suitable for certain types of experiments.

Future Directions

There are several future directions for research on 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol. One area of research could be to further understand the mechanism of action of 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol. Another area of research could be to study the potential therapeutic applications of 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol, such as its antioxidant properties. Additionally, 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol could be used as a probe to study the binding properties of other molecules, such as proteins and enzymes. Finally, more research could be done to optimize the synthesis of 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol and to develop new derivatives with improved properties.

Synthesis Methods

2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol can be synthesized through a multi-step process starting from 4-aminophenol. The first step involves the reaction of 4-aminophenol with chlorosulfonic acid to form 4-amino phenol-2-sulfonic acid. This intermediate is then reacted with ethylene oxide to form 2-hydroxyethylsulfonate-4-aminophenol. Finally, the product is treated with ammonia to form 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol.

Scientific Research Applications

2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol has been widely used in scientific research as a reagent in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol is also used as a catalyst in the synthesis of certain organic compounds. In addition, 2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol has been used as a probe to study the binding properties of proteins and enzymes.

properties

IUPAC Name

2-amino-4-(2-hydroxyethylsulfonyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c9-7-5-6(1-2-8(7)11)14(12,13)4-3-10/h1-2,5,10-11H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUWQQFUPOZCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066220
Record name Phenol, 2-amino-4-[(2-hydroxyethyl)sulfonyl]-
Source EPA DSSTox
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Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol

CAS RN

17601-96-6
Record name 2-Amino-4-[(2-hydroxyethyl)sulfonyl]phenol
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Record name 2-Amino-4-((2-hydroxyethyl)sulfonyl)phenol
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Record name Phenol, 2-amino-4-[(2-hydroxyethyl)sulfonyl]-
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Record name Phenol, 2-amino-4-[(2-hydroxyethyl)sulfonyl]-
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Record name 2-amino-4-[(2-hydroxyethyl)sulphonyl]phenol
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Record name 2-Amino-4-((2-hydroxyethyl)sulfonyl)phenol
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